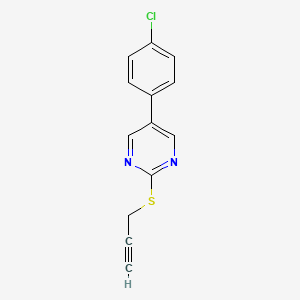
5-(4-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C13H9ClN2S and its molecular weight is 260.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(4-Chlorophenyl)-2-(2-propynylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the current understanding of its biological activity based on diverse research findings.
- Molecular Formula: C13H9ClN2S
- Molar Mass: 260.74 g/mol
- CAS Number: 344281-59-0
1. Anticancer Activity
Research has shown that pyrimidine derivatives, including this compound, can exhibit significant cytotoxic effects against various cancer cell lines. A study indicated that compounds with similar structures demonstrated potent cytotoxicity against renal proximal tubule epithelial cells (RPTEC) with maximum cytotoxicity observed at concentrations around 250 μM .
Table 1: Cytotoxicity of Pyrimidine Derivatives
| Compound | Cell Line | Concentration (μM) | Cytotoxicity (%) |
|---|---|---|---|
| 5b | RPTEC | 250 | 67 |
| 25 | RPTEC | 250 | 65 |
2. Anti-Alzheimer's Activity
The compound has been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial for treating Alzheimer's disease. In vivo studies have shown that derivatives similar to this compound can improve cognitive function in animal models, exhibiting a profile comparable to established drugs like Donepezil . Molecular docking studies further supported these findings by indicating favorable interactions with the target enzyme.
3. Antimicrobial Activity
Pyrimidine derivatives have also been tested for their antimicrobial properties. A study synthesized several pyrimidine compounds and assessed their activity against various microbial strains, including E. coli and S. aureus. The results indicated that while some compounds showed promising activity, others were less effective, emphasizing the need for further optimization of their structures to enhance efficacy .
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | >256 µg/mL |
| Compound B | S. aureus | >256 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives is heavily influenced by their structural components. Modifications at specific positions on the pyrimidine ring can lead to significant changes in potency and selectivity against biological targets. For instance, substituents such as chlorophenyl or propynylsulfanyl groups have been shown to enhance the anticancer properties of these compounds .
Table 3: Structure-Activity Relationship Analysis
| Substituent | Activity Type | Observed Effect |
|---|---|---|
| Chlorophenyl | Anticancer | Increased cytotoxicity |
| Propynylsulfanyl | Anti-Alzheimer's | Enhanced AChE inhibition |
Case Studies
- Cytotoxicity Evaluation : A study examined the effects of various pyrimidine derivatives on cancer cell lines and found that compounds structurally similar to this compound exhibited notable cytotoxic effects at specific concentrations, suggesting a potential role in cancer therapy .
- Neuroprotective Effects : Another investigation focused on the anti-Alzheimer's potential of substituted pyrimidines, revealing that certain derivatives could significantly inhibit acetylcholinesterase activity and improve cognitive function in animal models .
属性
IUPAC Name |
5-(4-chlorophenyl)-2-prop-2-ynylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-2-7-17-13-15-8-11(9-16-13)10-3-5-12(14)6-4-10/h1,3-6,8-9H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCQVUUKVAKJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NC=C(C=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














